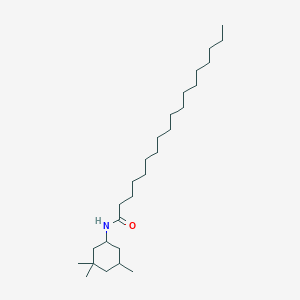
N-(3,3,5-trimethylcyclohexyl)octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3,5-trimethylcyclohexyl)octadecanamide is a chemical compound with the molecular formula C27H53NO It is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,5-trimethylcyclohexyl)octadecanamide typically involves the reaction of 3,3,5-trimethylcyclohexylamine with octadecanoic acid. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,5-trimethylcyclohexyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted amides or other derivatives
Scientific Research Applications
N-(3,3,5-trimethylcyclohexyl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of N-(3,3,5-trimethylcyclohexyl)octadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3,5-trimethylcyclohexyl)maleamic acid
- 3,3,5-trimethylcyclohexyl acrylate
- 3,3,5-trimethylcyclohexyl isothiocyanate
Uniqueness
N-(3,3,5-trimethylcyclohexyl)octadecanamide stands out due to its unique combination of a bulky cyclohexyl ring and a long octadecanamide chain. This structure imparts distinctive physicochemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C27H53NO |
|---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
N-(3,3,5-trimethylcyclohexyl)octadecanamide |
InChI |
InChI=1S/C27H53NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)28-25-21-24(2)22-27(3,4)23-25/h24-25H,5-23H2,1-4H3,(H,28,29) |
InChI Key |
RUCRANXFIYJBTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















